联蒽酮

描述

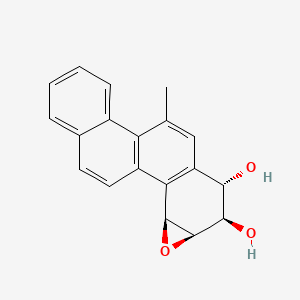

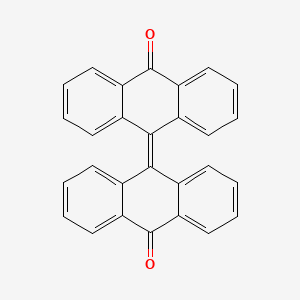

Bianthrone is a chemical compound with the molecular formula C28H16O2 . It is a type of anthraquinone derivative .

Synthesis Analysis

The synthesis of bianthrone has been explored in several studies. One study reported that irradiation of a dichloromethane/benzene solution of anthrone and molecular bromine promotes a cascade of events that leads to the formation of 4,11-bisanthenequinone . Another study reported the synthesis, structures, and properties of several highly twisted alkenes .

Molecular Structure Analysis

The molecular structure of bianthrone has been elucidated by a combination of NMR and MS spectroscopic analysis, while the absolute configurations were determined by X-ray crystallography and by simulation of ECD spectra .

Chemical Reactions Analysis

The chemical reactions of bianthrone have been studied in the context of photoreactions .

Physical And Chemical Properties Analysis

Bianthrone has a density of 1.3±0.1 g/cm3, a boiling point of 570.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 85.6±3.0 kJ/mol and its flash point is 208.4±27.1 °C . The index of refraction is 1.728 and the molar refractivity is 114.7±0.3 cm3 .

科学研究应用

Organic Chemistry: Synthesis of Peptides

Bianthrone has been utilized in the synthesis of peptides with extremely difficult sequences. The compound’s unique properties facilitate the N-protection of amino acid bromides, which is a crucial step in peptide synthesis .

Experimental Procedure: The use of bianthrone in peptide synthesis involves the protection of amino acid bromides followed by coupling reactions to form the peptide chain.

Results: The application of bianthrone in this context has enabled the synthesis of peptides that were previously challenging to produce due to the hindrance in the solid-phase couplings.

Materials Science: Conductance Switching

In materials science, bianthrone’s bistable nature allows for conductance switching at low temperatures. This is significant for the development of molecular electronics .

Experimental Procedure: Single-molecule junctions with bianthrone are studied to observe electric conductance switching, which is associated with molecular isomerization events.

Results: The temperature-dependent switching rate provides an estimate of the activation energy required for the isomerization process, which is crucial for practical applications in electronic devices.

Thermochromic Materials

Bianthrone is a key component in the development of thermochromic materials. These materials change color in response to temperature changes and have applications in high-technology materials .

Experimental Procedure: The incorporation of bianthrone into materials allows for the observation of color changes under different temperature conditions.

Results: The development of new thermochromic materials with bianthrone has led to advancements in smart textiles and temperature-sensitive coatings.

Quantum Chemistry: Molecular Isomerization

Bianthrone’s long C−C bond length and preferred gauche conformation make it an interesting subject for theoretical studies in quantum chemistry .

Experimental Procedure: Quantum-chemical calculations and X-ray determination are used to study the potential surface and isomerization barriers of bianthrone.

Results: The findings contribute to a deeper understanding of the molecular isomerization process, which has implications for the design of new chemical compounds.

Nanotechnology: Single-Molecule Junctions

The bistable nature of bianthrone is exploited in nanotechnology to create single-molecule junctions that can switch between different conductance states .

Experimental Procedure: Experimental studies involve the creation of single-molecule junctions and the measurement of their conductance properties.

Results: Bianthrone’s ability to switch conductance states at the molecular level opens up possibilities for nanoscale electronic components.

Advanced Coatings: Color Change Mechanisms

Bianthrone’s role in advanced coatings involves its thermochromic properties, which enable coatings to change color based on environmental temperatures .

安全和危害

未来方向

Future research on bianthrone could focus on its isolation from various sources and its potential applications. For instance, one study reported the isolation of bianthrones from the Colletotrichum genus for the first time . Another study discussed the potential of bianthrone in single-molecule junctions .

属性

IUPAC Name |

10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRGKWPEVFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059994 | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bianthrone | |

CAS RN |

434-85-5 | |

| Record name | Bianthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

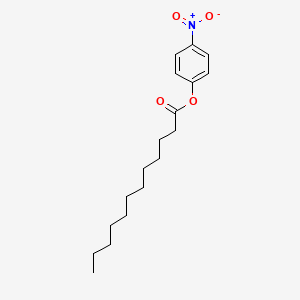

![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)